molecular formula C16H22N2O3 B6983586 3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile

3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile

Cat. No.: B6983586
M. Wt: 290.36 g/mol
InChI Key: IGTFRWKFSNSLDM-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile is a complex organic compound that features a benzonitrile core substituted with a hydroxymethyl group and a piperidinyl moiety linked via a methoxyethoxy chain

Properties

IUPAC Name

3-(hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-20-8-9-21-15-4-6-18(7-5-15)16-3-2-13(11-17)10-14(16)12-19/h2-3,10,15,19H,4-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTFRWKFSNSLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCN(CC1)C2=C(C=C(C=C2)C#N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile typically involves multiple steps:

    Formation of the Benzonitrile Core: The starting material, 4-bromobenzonitrile, undergoes a nucleophilic substitution reaction with 2-methoxyethanol in the presence of a base such as potassium carbonate to form 4-(2-methoxyethoxy)benzonitrile.

    Introduction of the Piperidinyl Group: The intermediate is then reacted with piperidine under reflux conditions to introduce the piperidinyl group, forming 4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile.

    Hydroxymethylation: Finally, the compound undergoes hydroxymethylation using formaldehyde and a base like sodium hydroxide to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions, potentially forming various ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: 3-(Carboxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile.

    Reduction: 3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzylamine.

    Substitution: Various ethers or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The piperidinyl group is a common motif in many bioactive molecules, suggesting possible pharmacological applications.

Medicine

In medicinal chemistry, 3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group may facilitate binding to these targets, while the hydroxymethyl and methoxyethoxy groups could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(2-Methoxyethoxy)piperidin-1-yl]benzonitrile: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    3-(Hydroxymethyl)-4-piperidin-1-ylbenzonitrile: Lacks the methoxyethoxy chain, potentially altering its solubility and interaction with biological targets.

Uniqueness

3-(Hydroxymethyl)-4-[4-(2-methoxyethoxy)piperidin-1-yl]benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxymethyl and methoxyethoxy groups, along with the piperidinyl moiety, makes it a versatile compound for various applications.

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